![molecular formula C23H21N3O6S2 B2926076 3-((3,4-二甲氧基苯乙基)氨基羰基)-5-氧代-1-硫代氧代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-8-甲酸甲酯 CAS No. 443108-12-1](/img/no-structure.png)
3-((3,4-二甲氧基苯乙基)氨基羰基)-5-氧代-1-硫代氧代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-8-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinazoline, a class of organic compounds that have been studied for their various biological activities . It contains several functional groups, including a carbamoyl group, a thioxo group, and a carboxylate group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .科学研究应用
合成和化学性质
噻唑并喹唑啉衍生物的合成,包括与 3-((3,4-二甲氧基苯乙基)氨基羰基)-5-氧代-1-硫代氧代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-8-甲酸甲酯 相似的化合物,一直是人们关注的课题,因为它们的结构复杂且具有潜在的生物活性。这些化合物是通过各种化学反应合成的,包括氨基酸与异硫氰酸酯缩合,然后用碱处理,或通过光诱导杂环化过程。合成的化合物使用红外、核磁共振和质谱研究等技术进行表征,这些技术证实了它们的结构和纯度(Budruev 等人,2021 年;El-Gazzar 等人,2009 年)。
生物活性
噻唑并喹唑啉衍生物的生物活性已被广泛研究。这些化合物表现出一系列生物学特性,包括抗菌、抗肿瘤、抗炎和镇痛活性。例如,某些衍生物对各种癌细胞系表现出有效的体外抗肿瘤活性,与已知的抗癌剂相比,具有显着的广谱抗肿瘤活性。此外,一些化合物对特定的癌细胞系表现出选择性活性,表明它们具有靶向癌症治疗的潜力(Ibrahim A. Al-Suwaidan 等人,2016 年)。
此外,一些噻唑并喹唑啉衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性,还具有抗真菌特性。这表明它们在治疗传染病中具有潜在的应用。化合物的结构决定了它们的活性,特定的取代基增强了它们的功效(Ashok Kumar 等人,2011 年)。
除了抗菌和抗肿瘤活性外,某些衍生物还因其抗氧化、抗炎和镇痛特性而受到评估,进一步突出了噻唑并喹唑啉化合物的治疗潜力。这些活性表明它们可能用于治疗炎症、疼痛和氧化应激相关疾病(A. El-Gazzar 等人,2009 年)。
未来方向
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the biological activities reported for other quinazoline derivatives, it could be interesting to explore this compound’s potential as a therapeutic agent .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 3,4-dimethoxyphenethylamine with ethyl isothiocyanate to form the intermediate ethyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-4,5-dihydro-1H-thiazole-5-carboxylate. This intermediate is then reacted with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl isothiocyanate", "2-chloro-3-formylquinazoline", "methyl chloroformate", "triethylamine", "dimethylformamide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in dimethylformamide (DMF), add ethyl isothiocyanate (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add methyl chloroformate (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.", "Step 4: To a solution of the intermediate ethyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-4,5-dihydro-1H-thiazole-5-carboxylate in DMF, add 2-chloro-3-formylquinazoline (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.", "Step 6: Purify the final product by column chromatography using a suitable solvent system." ] } | |
| 443108-12-1 | |
分子式 |
C23H21N3O6S2 |
分子量 |
499.56 |
IUPAC 名称 |
methyl 3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C23H21N3O6S2/c1-30-16-7-4-12(10-17(16)31-2)8-9-24-21(28)18-19-25-20(27)14-6-5-13(22(29)32-3)11-15(14)26(19)23(33)34-18/h4-7,10-11H,8-9H2,1-3H3,(H,24,28)(H,25,27) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
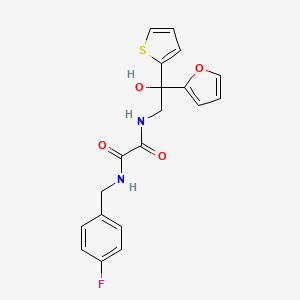
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)

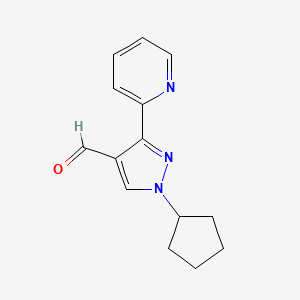
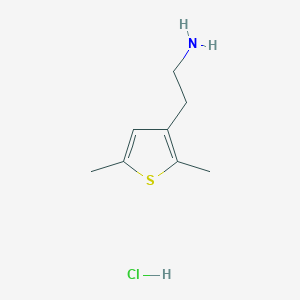
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
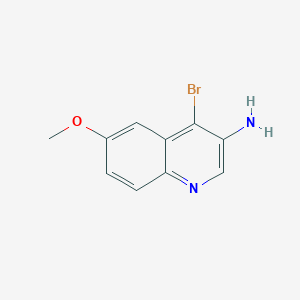
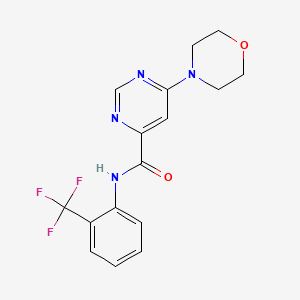
![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)
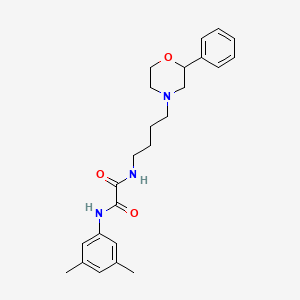
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)
